![molecular formula C13H20N2O B2411469 3-amino-N,N-dipropylbenzamide CAS No. 81882-73-7](/img/structure/B2411469.png)
3-amino-N,N-dipropylbenzamide
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Overview
Description
3-Amino-N,N-dipropylbenzamide is a chemical compound with the CAS Number: 81882-73-7 and a molecular weight of 220.31 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 3-amino-N,N-dipropylbenzamide is represented by the linear formula C13H20N2O . The Inchi Code for this compound is 1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 .Scientific Research Applications
Proteomics Research
“3-amino-N,N-dipropylbenzamide” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experiments to understand protein interactions, modifications, and expressions.
Synthesis of Novel Compounds
This compound can be used as a starting material in the synthesis of novel compounds . For instance, it can be used to synthesize new benzamide compounds, which have a wide range of applications in medical, industrial, and biological fields .
Antioxidant Activity
Some benzamide compounds, which can be synthesized from “3-amino-N,N-dipropylbenzamide”, have shown antioxidant activity . They can neutralize harmful free radicals in the body, thereby preventing or slowing damage to cells.
Antibacterial Activity
Benzamide compounds synthesized from “3-amino-N,N-dipropylbenzamide” have demonstrated antibacterial activity . They can inhibit the growth of certain bacteria, making them potentially useful in the development of new antibiotics.
Metal Chelating Activity
Some benzamide compounds synthesized from “3-amino-N,N-dipropylbenzamide” have shown metal chelating activity . This means they can form multiple bonds with a single metal ion, which is useful in various fields, including medicine and environmental science.
Drug Discovery
Amide compounds, including those derived from “3-amino-N,N-dipropylbenzamide”, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Safety and Hazards
properties
IUPAC Name |
3-amino-N,N-dipropylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNMGKRCWKXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-dipropylbenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.